Cas no 2172002-02-5 (4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid)

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a 3-methylbutyl side chain. The Fmoc moiety provides selective deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS). The 3-methylbutyl substituent enhances hydrophobicity, influencing peptide solubility and interactions. This compound is particularly useful in constructing peptide backbones where controlled deprotection and tailored side-chain properties are required. Its stability under acidic conditions allows for orthogonal protection strategies. The carboxylic acid terminus enables further conjugation or elongation, facilitating modular peptide design. Suitable for research applications requiring precise structural control in peptide chemistry.
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid structure
2172002-02-5 structure
Product name:4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
CAS No:2172002-02-5
MF:C24H29NO4
MW:395.491367101669
CID:5837813
PubChem ID:165599526

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2172002-02-5
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
    • EN300-1556324
    • Inchi: 1S/C24H29NO4/c1-17(2)13-15-25(14-7-12-23(26)27)24(28)29-16-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,17,22H,7,12-16H2,1-2H3,(H,26,27)
    • InChI Key: VAEAAOBEAUCBSS-UHFFFAOYSA-N
    • SMILES: O(C(N(CCCC(=O)O)CCC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 395.20965841g/mol
  • Monoisotopic Mass: 395.20965841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 10
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 4.8

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1556324-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
0.5g
$1509.0 2023-06-05
Enamine
EN300-1556324-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
10g
$6758.0 2023-06-05
Enamine
EN300-1556324-0.25g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
0.25g
$1447.0 2023-06-05
Enamine
EN300-1556324-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
1g
$1572.0 2023-06-05
Enamine
EN300-1556324-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
2.5g
$3080.0 2023-06-05
Enamine
EN300-1556324-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
5g
$4557.0 2023-06-05
Enamine
EN300-1556324-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
0.1g
$1384.0 2023-06-05
Enamine
EN300-1556324-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid
2172002-02-5
0.05g
$1320.0 2023-06-05

Additional information on 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid

Recent Advances in the Application of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid (CAS: 2172002-02-5) in Chemical Biology and Pharmaceutical Research

The compound 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid (CAS: 2172002-02-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-methylbutyl amino side chain, serves as a versatile building block in peptide synthesis and drug development. Recent studies have highlighted its potential in enhancing the stability and bioavailability of peptide-based therapeutics, as well as its role in the development of novel drug delivery systems.

One of the key areas of research involving this compound is its application in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of the amino group during peptide chain assembly, and the 3-methylbutyl side chain provides additional lipophilicity, which can improve the solubility and membrane permeability of the resulting peptides. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly enhance the yield and purity of synthesized peptides, particularly those with challenging sequences.

In addition to its utility in peptide synthesis, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid has shown promise in the development of prodrugs. Researchers have explored its use as a linker to attach therapeutic agents to carrier molecules, enabling targeted drug delivery. For instance, a recent study in Bioconjugate Chemistry reported the successful conjugation of this compound with anticancer agents, resulting in improved tumor targeting and reduced off-target effects. The lipophilic nature of the 3-methylbutyl group was found to facilitate cellular uptake, while the Fmoc group allowed for controlled release of the active drug under physiological conditions.

Another notable application of this compound is in the field of biomaterials. Its ability to self-assemble into nanostructures has been exploited for the design of hydrogels and other biocompatible materials. A 2024 study in Advanced Materials detailed the use of this compound to create peptide-based hydrogels with tunable mechanical properties, which could be used for tissue engineering and regenerative medicine. The researchers attributed the gelation properties to the balance between the hydrophobic 3-methylbutyl group and the hydrophilic carboxylate moiety.

Despite these advancements, challenges remain in the optimization of this compound for clinical applications. Issues such as scalability of synthesis, stability under physiological conditions, and potential immunogenicity need to be addressed. Ongoing research is focused on modifying the chemical structure to overcome these limitations while retaining its beneficial properties. For example, a recent preprint on bioRxiv proposed the introduction of polar substituents to the 3-methylbutyl group to improve water solubility without compromising its lipophilic advantages.

In conclusion, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methylbutyl)amino)butanoic acid (CAS: 2172002-02-5) represents a promising tool in chemical biology and pharmaceutical research. Its dual functionality as a protecting group and a lipophilic modifier makes it invaluable for peptide synthesis, prodrug development, and biomaterial design. Future studies are expected to further elucidate its potential and expand its applications in therapeutics and diagnostics.

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